molecular formula C12H6Br4O4 B1682726 3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol CAS No. 27951-69-5

3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol

Cat. No.: B1682726
CAS No.: 27951-69-5
M. Wt: 533.79 g/mol
InChI Key: OCOSYMCDPNAWPA-UHFFFAOYSA-N
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Description

Tebrofen is a polyphenol drug with antiviral and anticancer properties.

Biochemical Analysis

Biochemical Properties

3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol activates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . These interactions are crucial for the compound’s role in mediating biochemical and toxic effects.

Cellular Effects

3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the aryl hydrocarbon receptor leads to changes in the expression of genes involved in xenobiotic metabolism . Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can impact cell cycle regulation and may play a role in the development and maturation of tissues .

Molecular Mechanism

The molecular mechanism of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol involves its binding to the aryl hydrocarbon receptorThis binding initiates the transcription of genes encoding phase I and II xenobiotic metabolizing enzymes . The compound’s ability to activate these enzymes is a key aspect of its biochemical and toxicological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is relatively stable, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound can lead to alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol in animal models vary with different dosages. At lower doses, the compound may induce the expression of xenobiotic metabolizing enzymes without causing significant toxicity. At higher doses, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are important for understanding the compound’s safety profile.

Metabolic Pathways

3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is involved in metabolic pathways related to xenobiotic metabolism. The compound interacts with enzymes such as CYP1A1, which are responsible for the biotransformation of xenobiotics. These interactions can affect metabolic flux and the levels of metabolites in the body . Understanding these pathways is crucial for assessing the compound’s impact on metabolic processes.

Transport and Distribution

The transport and distribution of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol within cells and tissues involve various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can interact with specific transporters that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within the body.

Subcellular Localization

3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is localized in various subcellular compartments, including the nucleus and cytoplasm. The compound’s interaction with the aryl hydrocarbon receptor and subsequent translocation to the nucleus is a key aspect of its activity. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol may undergo post-translational modifications that direct it to specific organelles . These localization patterns are important for understanding the compound’s function at the cellular level.

Properties

IUPAC Name

2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOSYMCDPNAWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182233
Record name Tebrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27951-69-5
Record name Tebrofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027951695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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